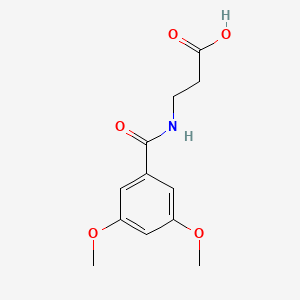

N-(3,5-dimethoxybenzoyl)-beta-alanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

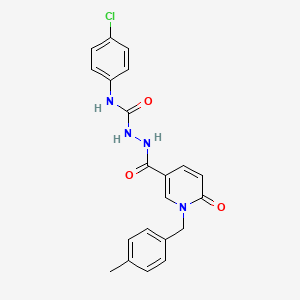

“N-(3,5-dimethoxybenzoyl)-beta-alanine” is a chemical compound with the molecular formula C11H13NO5 . It is also known as “N-(3,5-Dimethoxybenzoyl)glycine” and has an average mass of 239.225 Da and a monoisotopic mass of 239.079376 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoyl group attached to a glycine molecule, with two methoxy groups attached to the benzoyl group . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include an average mass of 239.225 Da and a monoisotopic mass of 239.079376 Da . More detailed properties are not provided in the search results.科学的研究の応用

Osmoprotection and Plant Tolerance

N-(3,5-dimethoxybenzoyl)-beta-alanine has been studied in the context of osmoprotection in plants. One study on beta-Alanine betaine synthesis in the Plumbaginaceae family highlights its potential role in plant tolerance to salinity and hypoxia. The study describes the purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves, which is involved in the synthesis of beta-Alanine betaine, an osmoprotective compound (Rathinasabapathi, Fouad, & Sigua, 2001).

Integrin Antagonists and Antithrombotic Treatment

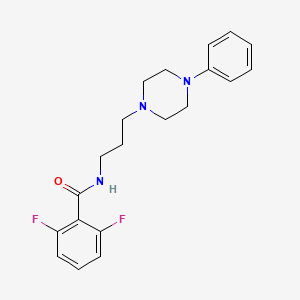

Another research area involves the development of integrin antagonists for antithrombotic treatment. A study introduced ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate as a highly potent and orally active fibrinogen receptor antagonist, showing promise for acute phase antithrombotic treatment. This compound features a trisubstituted beta-amino acid residue, highlighting the structural significance of beta-amino acid derivatives in medicinal chemistry (Hayashi et al., 1998).

Molybdenum Carbonyl Complexes

Research on molybdenum carbonyl complexes with pyridylimino acidato ligands indicates the potential application of this compound derivatives in the development of novel coordination compounds. These complexes, derived from reactions with amino esters or amino acids, exhibit interesting structural and stability properties, with implications for catalysis and material science (García‐Rodríguez & Miguel, 2006).

Carnosine and Physiology

The dipeptide carnosine, consisting of beta-alanine and L-histidine, has been extensively studied for its physiological roles and therapeutic potential in age-related disorders. Its biochemical properties, including pH-buffering, metal-ion chelation, and antioxidant capacity, make it a subject of interest for therapeutic applications in diseases involving ischemic or oxidative stress (Boldyrev, Aldini, & Derave, 2013).

Biotechnological Production

The synthesis and biotechnological production of 3-hydroxypropionic acid via beta-alanine pathway in Saccharomyces cerevisiae highlight another application of beta-alanine derivatives. This pathway offers an economically attractive route for the sustainable production of chemical building blocks from renewable feedstocks (Borodina et al., 2015).

Safety and Hazards

While specific safety and hazard information for “N-(3,5-dimethoxybenzoyl)-beta-alanine” is not available, a related compound, 3,5-Dimethoxybenzoyl chloride, is known to be water-reactive and can cause burns by all exposure routes . It is harmful if swallowed, inhaled, or absorbed through the skin .

作用機序

Target of Action

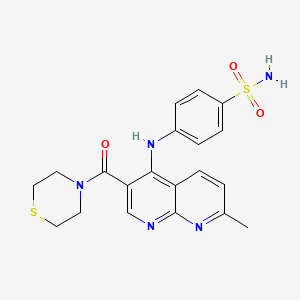

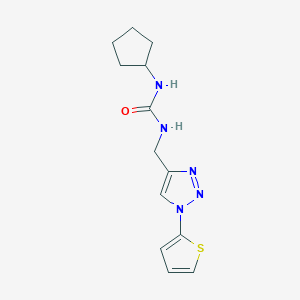

Related compounds such as 2’-deoxy-2’-[(3,5-dimethoxybenzoyl)amino]-n-[(1r)-1,2,3,4-tetrahydro-1-naphthalenyl]adenosine have been found to targetGlyceraldehyde-3-phosphate dehydrogenase, testis-specific in humans . Another related compound, 2,4-Diamino-6-[N-(3’,5’-Dimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine, has been found to target Dihydrofolate reductase .

Biochemical Pathways

For instance, 2’-Deoxy-2’-[(3,5-dimethoxybenzoyl)amino]-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]adenosine may play an important role in regulating the switch between different pathways for energy production during spermiogenesis and in the spermatozoon .

Result of Action

Based on the targets of related compounds, it can be inferred that the compound may have significant effects on cellular energy production and other metabolic processes .

特性

IUPAC Name |

3-[(3,5-dimethoxybenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-17-9-5-8(6-10(7-9)18-2)12(16)13-4-3-11(14)15/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULWJNHGZTTXMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCCC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2768775.png)

![N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2768776.png)

![5-(3-nitrobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2768781.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B2768784.png)

![1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2768785.png)

![3-Cyclopropyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2768788.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2768792.png)

![2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2768795.png)